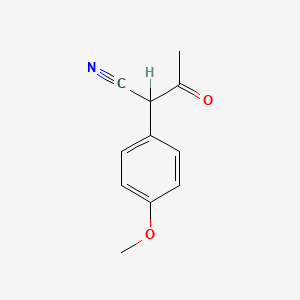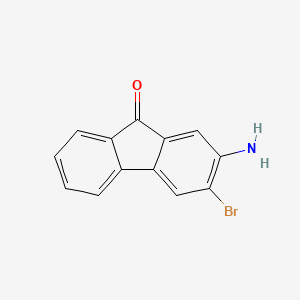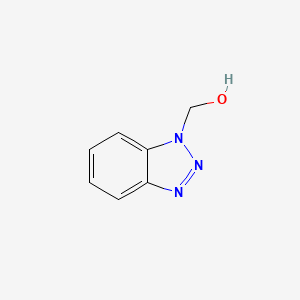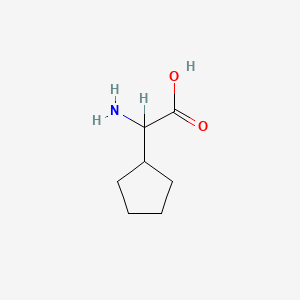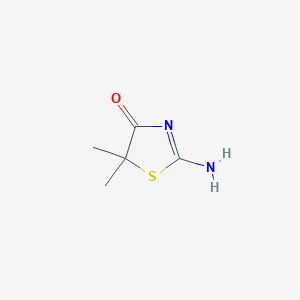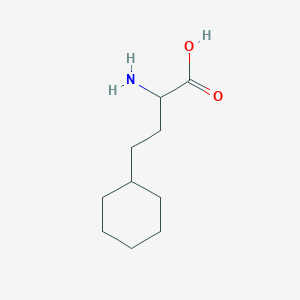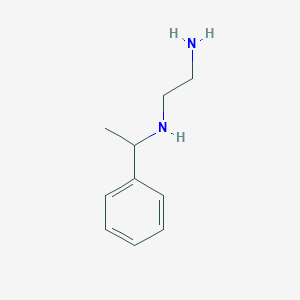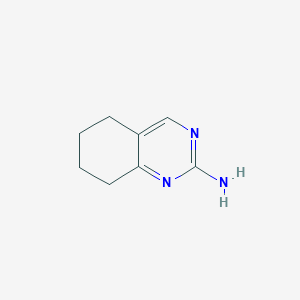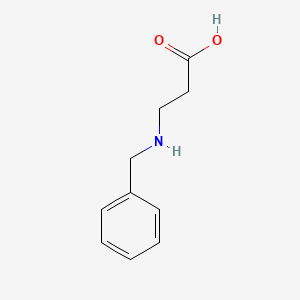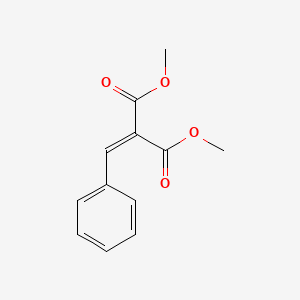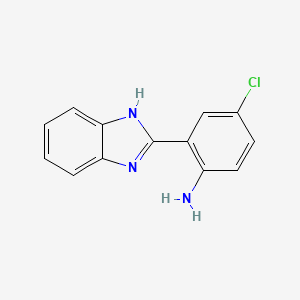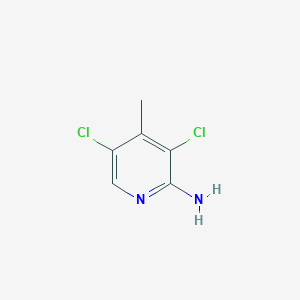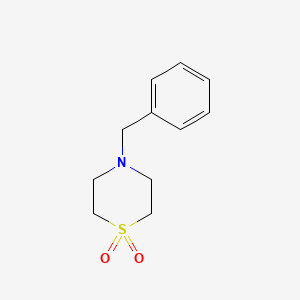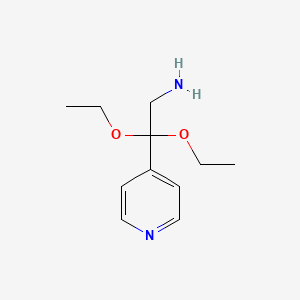
2,2-Diethoxy-2-pyridin-4-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethoxy-2-pyridin-4-ylethanamine, also known as DEPEA, is an organic compound with the chemical formula C11H18N2O2. It has a molecular weight of 210.27 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and refractive index . Unfortunately, specific physical and chemical properties for 2,2-Diethoxy-2-pyridin-4-ylethanamine were not found in the search results.Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
Scientific Field
Biochemistry and Molecular Pharmacology
Summary of Application
This compound has been studied for its potential as a protein kinase inhibitor, which is crucial for developing treatments for diseases where kinase activity is dysregulated.
Methods of Application
Derivatives of the compound were synthesized and evaluated against a panel of protein kinases using biochemical assays to measure inhibitory activity.
Results
The studies demonstrated that certain structural features of the compound are essential to maintain protein kinase inhibitory potency, highlighting the importance of the planar pyrido[3,4-g]quinazoline tricyclic system .
Organocatalysis
Scientific Field
Organic Chemistry
Summary of Application
The compound has been utilized in the synthesis of enantiomerically pure ethane-1,2-diamines, which serve as precursors for C2-symmetric organocatalysts used in asymmetric synthesis.
Methods of Application
A stereospecific diaza-Cope rearrangement was employed to synthesize the desired diamines, which were then converted into organocatalysts for cross-aldol reactions.
Results
The resulting organocatalysts exhibited high efficiency and selectivity in catalyzing asymmetric aldol reactions, with the potential for reuse in multiple cycles .
Antibody Research
Scientific Field
Immunology
Summary of Application
Antibodies that target proteins involved in various biological processes can be developed using this compound as part of the antigen preparation.
Methods of Application
The compound could be conjugated to carrier proteins and used to immunize animals, with the resulting antibodies tested for specificity and binding affinity.
Results
Such antibodies could be used in applications like immunocytochemistry, immunohistochemistry, and Western blotting to study protein expression and localization .
Environmental Monitoring
Scientific Field
Environmental Science
Summary of Application
The compound’s stability and degradation products could be monitored to assess its environmental impact, particularly in aquatic systems.
Methods of Application
Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry would be used to detect and quantify the compound and its metabolites in environmental samples.
Results
Data obtained could inform environmental risk assessments and contribute to the development of regulations for safe disposal and management .
Synthesis of Heterocyclic Compounds
Scientific Field
Medicinal Chemistry
Summary of Application
The compound serves as a building block in the synthesis of novel heterocyclic compounds with potential biological activities.
Methods of Application
Chemical synthesis techniques are used to create libraries of novel compounds, which are then screened for biological activity against target cells or enzymes.
Results
This approach has led to the identification of compounds with promising activities, such as inhibitors of hepatic stellate cell proliferation, which could have therapeutic applications .
Antioxidant and Antibacterial Research
Scientific Field
Pharmaceutical Sciences
Summary of Application
The compound has been used in the synthesis of novel amides with potential antioxidant and antibacterial properties.
Methods of Application
Synthetic pathways involving base-catalyzed reactions and solvent systems were used to produce a series of amides from the compound and other precursors.
Results
The synthesized amides were tested for their antioxidant and antibacterial activities, yielding compounds with significant efficacy in preliminary assays .
Propiedades
IUPAC Name |
2,2-diethoxy-2-pyridin-4-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-14-11(9-12,15-4-2)10-5-7-13-8-6-10/h5-8H,3-4,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUQGUNFLCTQFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)(C1=CC=NC=C1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319732 |
Source


|
| Record name | 2,2-diethoxy-2-pyridin-4-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethoxy-2-pyridin-4-ylethanamine | |
CAS RN |
74209-44-2 |
Source


|
| Record name | 74209-44-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-diethoxy-2-pyridin-4-ylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

